molecular formula C24H34O6 B1615532 Hydrocortisone 21-propionate CAS No. 6677-98-1

Hydrocortisone 21-propionate

Cat. No.: B1615532
CAS No.: 6677-98-1
M. Wt: 418.5 g/mol
InChI Key: MRECAIZOMKKXOZ-RPPPWEFESA-N
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Description

Hydrocortisone 21-propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, which is a naturally occurring glucocorticoid produced by the adrenal cortex. This compound is commonly used in topical formulations to treat various skin conditions, including eczema, psoriasis, and dermatitis.

Scientific Research Applications

Hydrocortisone 21-propionate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is used in cell culture studies to investigate the effects of corticosteroids on cellular processes.

    Medicine: this compound is extensively studied for its therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: It is used in the formulation of topical creams and ointments for the treatment of skin conditions.

Mechanism of Action

Hydrocortisone acts as an anti-inflammatory and immunosuppressive agent by binding to glucocorticoid receptors (GRs) in target cells. This binding modulates gene expression, leading to reduced production of pro-inflammatory cytokines and inhibition of immune responses. Hydrocortisone also regulates carbohydrate metabolism and maintains blood pressure through mineralocorticoid receptor (MR) activation .

Safety and Hazards

  • Withdrawal : Long-term use requires gradual tapering to avoid adrenal insufficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hydrocortisone 21-propionate typically involves the esterification of hydrocortisone with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone 21-propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The ester group at the 21-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound ketones, while reduction can produce this compound alcohols.

Comparison with Similar Compounds

Hydrocortisone 21-propionate can be compared with other corticosteroids such as:

    Hydrocortisone: The parent compound, which has similar anti-inflammatory properties but may differ in potency and duration of action.

    Betamethasone 17,21-dipropionate: A more potent corticosteroid with a longer duration of action.

    Clobetasol 17-propionate: Another potent corticosteroid used for severe inflammatory skin conditions.

Uniqueness: this compound is unique in its balance of potency and safety, making it suitable for treating moderate to severe inflammatory skin conditions without the high risk of side effects associated with more potent corticosteroids .

Properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h11,16-18,21,26,29H,4-10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRECAIZOMKKXOZ-RPPPWEFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872918
Record name Hydrocortisone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6677-98-1
Record name Cortisol, 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006677981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrocortisone 21-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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